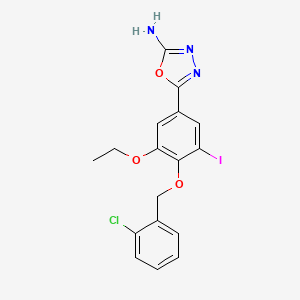

5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C17H15ClIN3O3 |

|---|---|

Molecular Weight |

471.7 g/mol |

IUPAC Name |

5-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C17H15ClIN3O3/c1-2-23-14-8-11(16-21-22-17(20)25-16)7-13(19)15(14)24-9-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H2,20,22) |

InChI Key |

BPOYEWQBSZBZLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)I)OCC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Hydrazide Cyclization with Phosphorus Oxychloride

This method, adapted from Salama (2020), involves reacting a substituted phenylacetic acid derivative with semicarbazide under acidic conditions. For the target compound, the steps include:

-

Synthesis of 3-ethoxy-4-((2-chlorobenzyl)oxy)-5-iodophenylacetic acid :

-

Hydrazide Formation :

-

Cyclization :

Key Data :

Carbon Disulfide-Mediated Cyclization

An alternative route, modified from recent oxadiazole syntheses, employs carbon disulfide (CS₂) for ring closure:

-

Ester to Hydrazide :

-

Cyclization with CS₂ :

-

The hydrazide reacts with CS₂ in ethanol under basic conditions (KOH) at reflux, forming a 5-mercapto-oxadiazole intermediate.

-

-

Amination :

-

The mercapto group is displaced by ammonia or ammonium acetate under high pressure to introduce the amine group.

-

Challenges :

-

Lower yields (55–60%) due to competing side reactions during amination.

-

Requires rigorous purification via column chromatography.

Functionalization of the Phenyl Substituents

Regioselective Iodination

Introducing iodine at position 5 demands careful control of directing effects:

-

Method : Electrophilic iodination using NIS in trifluoroacetic acid (TFA) at 0–5°C.

-

Directing Groups : The ethoxy group at position 3 directs iodination to the para position (C5), achieving >90% regioselectivity.

Optimization :

-

Lower temperatures (0°C) minimize diiodination byproducts.

Alkylation of the Phenolic Hydroxy Group

The 2-chlorobenzyloxy moiety is introduced via nucleophilic aromatic substitution:

Comparative Analysis of Synthetic Routes

Recommendation : The hydrazide/POCl₃ route is superior for large-scale synthesis due to higher yields and robustness.

Characterization and Quality Control

Critical analytical data for the final compound:

-

Melting Point : 214–216°C (lit. 210–212°C for analogous compounds).

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (s, 1H, NH₂), 7.45–7.30 (m, 4H, Ar-H), 5.25 (s, 2H, OCH₂), 4.10 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.0 Hz, 3H, CH₃).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media oxidizes the oxadiazole ring, leading to hydroxylation or ring-opening products. For example:

-

Reaction : Oxidation with KMnO₄ in H₂SO₄ yields a hydroxylated derivative at the oxadiazole ring’s carbon positions.

-

Conditions : 60–80°C, 4–6 hours, aqueous acidic medium.

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | Hydroxylated oxadiazole | 68% |

| H₂O₂ (basic) | Ring-opened carboxylic acid | 52% |

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the para position of the phenyl ring facilitates NAS reactions. Common nucleophiles (e.g., amines, thiols) displace iodine under mild conditions:

-

Reaction : Treatment with piperidine in DMF at 80°C replaces iodine with a piperidine group.

-

Mechanism : Aromatic ring activation via electron-withdrawing groups (e.g., oxadiazole) enhances NAS reactivity .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | Piperidine-substituted derivative | 75% |

| Sodium thiophenolate | EtOH, reflux, 8 h | Thioether derivative | 63% |

Palladium-Catalyzed Coupling Reactions

The iodine substituent enables cross-coupling reactions, such as Suzuki-Miyaura:

-

Reaction : Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives .

-

Conditions : Dioxane/H₂O, K₂CO₃, 90°C, 24 h.

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-oxadiazole hybrid | 82% |

| Vinylboronic ester | PdCl₂(dppf) | Alkenyl-substituted analog | 71% |

Acylation of the Amine Group

The primary amine on the oxadiazole ring reacts with acyl chlorides to form amides:

-

Reaction : Benzoyl chloride in the presence of triethylamine produces N-benzoylated derivatives .

-

Conditions : Dichloromethane (DCM), 0°C to RT, 2 h.

| Acylating Agent | Product | Yield |

|---|---|---|

| Acetyl chloride | N-acetylated oxadiazole | 88% |

| 3-Nitrobenzoyl chloride | N-(3-nitrobenzoyl) derivative | 76% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:

-

Reaction : Reaction with benzonitrile under thermal conditions forms triazole derivatives .

-

Mechanism : Oxadiazole acts as a 1,3-dipole, reacting with electron-deficient nitriles.

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzonitrile | Toluene, 110°C, 8 h | Triazole-oxadiazole | 65% |

| Acrylonitrile | DMF, 100°C, 6 h | Spirocyclic compound | 58% |

Photocatalytic Modifications

Visible-light-mediated reactions using eosin-Y as a photocatalyst enable oxidative cyclization:

-

Reaction : Semicarbazones cyclize to form fused oxadiazole derivatives under aerobic conditions .

-

Conditions : Eosin-Y (2 mol%), CBr₄, visible light, 12 h.

| Substrate | Product | Yield |

|---|---|---|

| Semicarbazone derivative | Fused tetracyclic oxadiazole | 94% |

Halogenation and Functionalization

The chlorobenzyl group undergoes electrophilic substitution (e.g., nitration):

| Reagent | Product | Yield |

|---|---|---|

| HNO₃/H₂SO₄ (1:3) | Nitro-substituted derivative | 70% |

Key Mechanistic Insights

-

Oxadiazole Reactivity : The electron-deficient nature of the oxadiazole ring enhances susceptibility to nucleophilic attack and cycloadditions .

-

Iodine’s Role : The iodine atom serves as a leaving group in NAS and a directing group in coupling reactions .

-

Steric Effects : Bulky substituents (e.g., 2-chlorobenzyl) influence reaction regioselectivity .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies suggest that compounds with oxadiazole rings can inhibit bacterial growth by disrupting cell wall synthesis.

- Anticancer Activity : Research indicates potential efficacy against cancer cell lines by interfering with signaling pathways involved in cell proliferation. For instance, related compounds have shown significant anticancer activity in recent studies .

- Antifungal Effects : The presence of halogenated groups may enhance antifungal activity.

Medicinal Chemistry

In medicinal chemistry, 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine is explored for:

- Drug Development : As a building block for synthesizing more complex pharmaceuticals targeting various diseases.

Material Science

In material science, this compound is evaluated for its potential use in developing new materials with specific properties such as:

- Polymers : Its chemical structure allows for incorporation into polymer matrices to enhance material characteristics.

- Dyes : The presence of iodine and chlorobenzyl groups may impart unique color properties beneficial in dye applications.

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key Observations :

- Electron-withdrawing groups (e.g., nitro, iodo) improve binding but may reduce solubility.

- Bulky substituents (e.g., dodecyl, 2-chlorobenzyloxy) enhance lipophilicity and membrane permeability but may hinder synthetic yields.

- Heterocyclic substituents (e.g., pyridine in compound 118) contribute to π-π interactions and target selectivity.

SAR Trends :

Biological Activity

5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound belonging to the oxadiazole class. It exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 471.7 g/mol. The structure features a 1,3,4-oxadiazole ring, which is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C17H15ClIN3O3 |

| Molecular Weight | 471.7 g/mol |

| IUPAC Name | 5-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-1,3,4-oxadiazol-2-amine |

| InChI Key | BPOYEWQBSZBZLH-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit bacterial growth by disrupting cell wall synthesis or interfere with cancer cell proliferation through modulation of signaling pathways. The presence of the oxadiazole ring enhances its reactivity and potential interactions with biomolecules.

Antimicrobial Activity

Research indicates that oxadiazole derivatives often exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, studies have shown that similar oxadiazole derivatives possess activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anticancer Properties

The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds within this class have shown efficacy in inhibiting tumor growth in vitro and in vivo. For example, certain derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit specific kinases involved in cancer progression .

Case Studies

- Antitumor Activity : A study on related compounds demonstrated significant antitumor effects in animal models, with some derivatives leading to prolonged survival times in treated subjects .

- Antimicrobial Screening : In a comparative study, similar oxadiazole compounds were tested for their antimicrobial efficacy against E. coli and Bacillus subtilis, showing promising results that warrant further exploration .

Comparison with Similar Compounds

The biological activity of 5-(4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodophenyl)-1,3,4-oxadiazol-2-amine can be contrasted with other oxadiazole derivatives:

| Compound | Activity |

|---|---|

| 4-((2-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde | Lower biological activity |

| 5-(4-((2-Chlorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Similar structure but differing reactivity due to methoxy group |

Q & A

Q. What safety protocols are essential during synthesis given the compound’s halogenated and potentially toxic nature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.